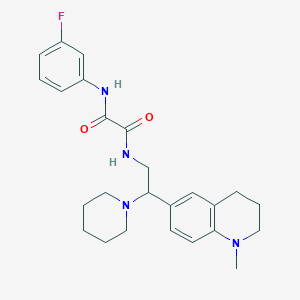

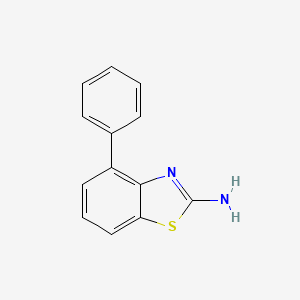

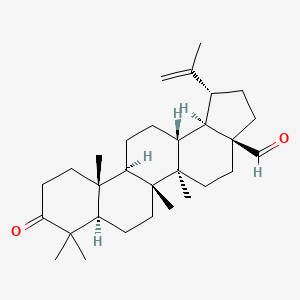

![molecular formula C23H16ClN3O2S B2428891 Methyl 6-[(2-chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxylate CAS No. 443349-35-7](/img/structure/B2428891.png)

Methyl 6-[(2-chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 6-[(2-chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxylate” is a chemical compound with the molecular formula C23H16ClN3O2S . It has a molecular weight of 433.91 .

Synthesis Analysis

The synthesis of benzimidazo[1,2-c]quinazoline derivatives, such as “Methyl 6-[(2-chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxylate”, can be achieved through an iodine-catalyzed metal-free oxidative cross-coupling reaction of methyl ketones with 2-(1H-benzo[d]imidazol-2-yl)aniline . This synthetic strategy involves C(sp3)−H oxidation, condensation, and cyclization processes .科学的研究の応用

Organic Synthesis

Quinazolines are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis . They have wide range of biological and pharmacological properties .

Medicinal Chemistry

Quinazolines have attracted much attention from synthetic and medicinal chemists due to their ubiquity among various natural products, pharmaceuticals, functional organic materials, and agrochemicals . They have significant potential in medicinal chemistry and drug discovery due to their ability to modify solubility, lipophilicity, and polarity, thereby changing the physicochemical properties and enhancing potency, selectivity, and metabolic stability .

Material Sciences

The potential applications of quinazolines extend to the area of material sciences . The nitrogen-containing heterocyclic framework of quinazolines can be used in the development of novel and improved synthetic methods.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) has been applied in different organic transformations to result in the rapid formation of desired compounds due to thermal/kinetic effects . Quinazoline and quinazolinone derivatives have been synthesized using MWI .

Transition Metal-Catalyzed Synthesis

New synthetic methods for compounds containing the quinazoline scaffold have been developed employing transition metal-catalyzed reactions . This includes C-H activation, cascade reactions, and intramolecular dehydrative/dehydrogenative cyclizations .

Synthesis of Natural Products

The quinazoline core is found in several natural products isolated from plants, animals, and microorganisms . Therefore, quinazoline derivatives can be used in the synthesis of these natural products.

作用機序

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities, including antimicrobial, antitumor, anticancer, antiviral, anti-inflammatory, and anticonvulsant effects .

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to various changes that result in their therapeutic effects .

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways, leading to downstream effects that contribute to their therapeutic activities .

Result of Action

Benzimidazole derivatives are known to have a wide range of therapeutic activities, suggesting that they have significant molecular and cellular effects .

特性

IUPAC Name |

methyl 6-[(2-chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3O2S/c1-29-22(28)14-10-11-16-19(12-14)26-23(30-13-15-6-2-3-7-17(15)24)27-20-9-5-4-8-18(20)25-21(16)27/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRRAAXLMJZYEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

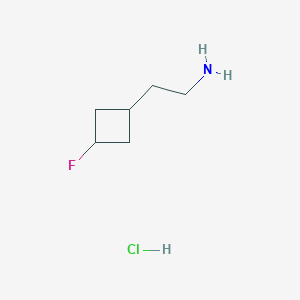

![(2-bromophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2428812.png)

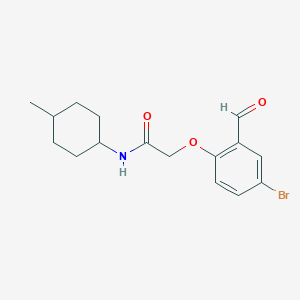

![N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428820.png)

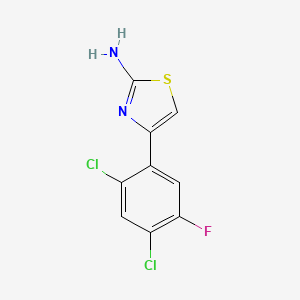

![1-[(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2428824.png)

![N-(1-Cyanocycloheptyl)-2-[3-(hydroxymethyl)pentan-3-ylamino]acetamide](/img/structure/B2428826.png)